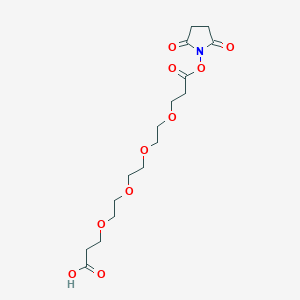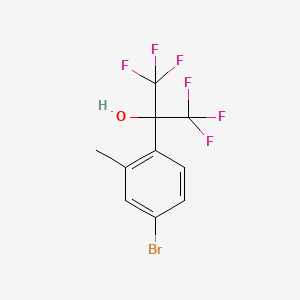
Acid-PEG4-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid-PEG4-NHS ester: is a polyethylene glycol (PEG) derivative that contains a carboxylic acid and an N-hydroxysuccinimide (NHS) ester functional group. This compound is widely used in bioconjugation and surface modification applications due to its ability to react with primary amines to form stable amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG4-NHS ester typically involves the reaction of a PEG derivative with succinic anhydride to introduce a carboxylic acid group. This is followed by the activation of the carboxylic acid with NHS in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Acid-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct .
Common Reagents and Conditions:
Reagents: Primary amines, coupling agents like EDC or DCC.
Conditions: Reactions are typically carried out in aqueous or organic solvents at pH 7-9.
Major Products: The major product of the reaction between this compound and a primary amine is a PEGylated amide compound .
Scientific Research Applications
Chemistry: Acid-PEG4-NHS ester is used in the synthesis of PEGylated compounds, which are important in various chemical applications due to their enhanced solubility and stability .
Biology: In biological research, this compound is used to modify proteins, peptides, and other biomolecules. This modification can improve the solubility and stability of these molecules, making them more suitable for various assays and experiments .
Medicine: In the medical field, this compound is used in drug delivery systems. PEGylation of drugs can improve their pharmacokinetics and reduce immunogenicity, leading to more effective treatments .
Industry: Industrially, this compound is used in the production of biocompatible materials and surfaces. It is also used in the development of diagnostic tools and sensors .
Mechanism of Action
The mechanism of action of Acid-PEG4-NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester group is highly reactive and readily forms a covalent bond with the amine group, releasing N-hydroxysuccinimide as a byproduct. This reaction is commonly used to attach PEG chains to proteins, peptides, and other biomolecules, enhancing their solubility, stability, and biocompatibility.
Comparison with Similar Compounds
Azido-PEG4-NHS ester: Contains an azide group instead of a carboxylic acid, used in click chemistry reactions.
Biotin-PEG4-NHS ester: Contains a biotin group, used for biotinylation of biomolecules.
Acid-PEG5-NHS ester: Similar to Acid-PEG4-NHS ester but with a longer PEG chain.
Uniqueness: this compound is unique due to its combination of a carboxylic acid and an NHS ester group, allowing it to react with both primary amines and carboxylic acids. This dual reactivity makes it highly versatile for various bioconjugation and surface modification applications .
Properties
Molecular Formula |
C16H25NO10 |
|---|---|
Molecular Weight |
391.37 g/mol |
IUPAC Name |
3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C16H25NO10/c18-13-1-2-14(19)17(13)27-16(22)4-6-24-8-10-26-12-11-25-9-7-23-5-3-15(20)21/h1-12H2,(H,20,21) |
InChI Key |
UZALGPVEUZNYBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B13706887.png)

![Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13706893.png)

![Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13706904.png)



![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-sulfanylethoxy)ethyl]pentanamide](/img/structure/B13706933.png)
![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)

![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B13706944.png)
![3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine](/img/structure/B13706954.png)
